5-(4-Bromo-3,5-dimethoxyphenyl)oxazole
Description
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
5-(4-bromo-3,5-dimethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-3-7(10-5-13-6-16-10)4-9(15-2)11(8)12/h3-6H,1-2H3 |
InChI Key |
LPCWYXJOFJJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C2=CN=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among oxazole derivatives include substituent type, position, and electronic effects. Below is a comparative table of selected analogs:
Key Observations :
- Additional bromine on the oxazole ring (e.g., compound 12 in ) increases molecular weight and polarizability.
- Methoxy vs. Other Groups : Methoxy groups improve solubility but reduce electrophilicity compared to electron-withdrawing groups like esters (e.g., compound in ) or fluorine (e.g., compound in ).
- Biological Activity : Trimethoxy and methylthio substituents (e.g., compound 13 in ) enhance anticancer activity by overcoming multidrug resistance, whereas MPO derivatives require an intact structure for anti-C. elegans effects .
Intermolecular Interactions
- Halogen Bonding : Bromine in the target compound participates in Br⋯N/O interactions, critical for cocrystallization with perfluorinated iodobenzenes .
- Hydrogen Bonding : Methoxy groups engage in C-H⋯O interactions, while ester-containing derivatives (e.g., ) form stronger O-H⋯O bonds.
- π-Stacking : Trimethoxyphenyl groups (e.g., ) enhance π-π interactions, improving solid-state stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via van Leusen’s oxazole synthesis , a widely validated method. For example:
- React the corresponding aldehyde (e.g., 4-bromo-3,5-dimethoxybenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol at 70°C for 3 hours under reflux .
- Post-reaction, methanol is evaporated, and the product is extracted with methyl tert-butyl ether, followed by purification via recrystallization. Yield optimization requires strict control of stoichiometry (1:1 aldehyde:TosMIC) and temperature .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the oxazole ring and substituent positions (e.g., bromine and methoxy groups). For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm .
- IR Spectroscopy : Key stretches include C=N (1630–1680 cm) and C-O (1250–1300 cm) .
- X-ray Crystallography : Used to resolve ambiguities in molecular geometry, particularly halogen bonding interactions involving bromine .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in halogen-bonding or cross-coupling reactions?
- Methodological Answer :
- The bromine atom acts as a halogen bond donor , enabling cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene). Electrostatic potential maps (calculated via DFT) show bromine’s σ-hole contributes to binding affinity .
- Methoxy groups donate electron density via resonance, reducing electrophilicity at the oxazole ring. This can be quantified using Hammett parameters (σ for OMe ≈ -0.78) to predict regioselectivity in Suzuki-Miyaura couplings .
Q. What computational strategies are employed to predict the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer :
- Molecular Docking : AutoDock Vina is used to simulate binding to targets like aromatase. For example, oxazole derivatives with bromophenyl groups show strong binding affinity (predicted ΔG ≈ -9.2 kcal/mol) due to hydrophobic interactions with active-site residues .
- QSAR Modeling : Correlate substituent electronic properties (e.g., bromine’s electronegativity) with activity data from antimicrobial assays to derive predictive models .
Q. How can contradictory biological activity data (e.g., variable IC values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line (e.g., HepG2 vs. MCF-7), and incubation time (24–48 hours).
- Structural Analog Comparison : Test derivatives with incremental substitutions (e.g., replacing Br with Cl) to isolate the bromine’s role. For instance, 5-(4-chloro-3,5-dimethoxyphenyl)oxazole showed a 30% lower inhibition of CYP450 compared to the brominated analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
